Product packaging for L-(+)-Mandelic acid calcium salt(Cat. No.:CAS No. 19944-53-7)

L-(+)-Mandelic acid calcium salt

Cat. No.: B217255
CAS No.: 19944-53-7
M. Wt: 342.4 g/mol
InChI Key: GCXSYHGQGJCRRW-KLXURFKVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-(+)-Mandelic acid calcium salt (CAS 19944-53-7) is the calcium salt of the L-(+)-enantiomer of mandelic acid, an aromatic alpha-hydroxy acid (AHA) . This compound has a molecular formula of C16H14CaO6 and a molecular weight of 342.36 g/mol . Its chiral nature makes it a subject of interest in the development of stereoselective synthesis and separation methods . In research and development, particularly for cosmetic and dermatological formulations, this compound is investigated for its potential applications. Mandelic acid is known for its skin care properties, functioning as a chemical exfoliant. Its larger molecular size, compared to other AHAs like glycolic acid, is associated with slower skin penetration, which may lead to reduced skin irritation, making it a valuable subject for studies on skin tolerance and efficacy . The related free acid, mandelic acid, is a well-known precursor in the synthesis of various pharmaceutical compounds, including antibiotics and agents like homatropine, which is used for ocular applications . Researchers also utilize mandelic acid and its derivatives in studies related to industrial hygiene, as it serves as a biomarker for exposure to substances like styrene and ethylbenzene . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14CaO6 B217255 L-(+)-Mandelic acid calcium salt CAS No. 19944-53-7

Properties

CAS No.

19944-53-7

Molecular Formula

C16H14CaO6

Molecular Weight

342.4 g/mol

IUPAC Name

calcium;2-hydroxy-2-phenylacetate;(2S)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/2C8H8O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2/t7-;;/m0../s1

InChI Key

GCXSYHGQGJCRRW-KLXURFKVSA-L

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2]

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2]

Synonyms

L-(+)-CALCIUMMANDELATE

Origin of Product

United States

Advanced Synthesis Methodologies of L + Mandelic Acid Calcium Salt and Its Precursors

Chemical Synthesis Routes to Mandelic Acid and its Chirality

The chemical synthesis of mandelic acid often begins with benzaldehyde (B42025) and proceeds through various intermediates. A significant challenge in chemical synthesis is achieving high enantioselectivity to produce the desired L-(+) isomer.

Benzaldehyde-based Syntheses (e.g., via Mandelonitrile)

A primary route for synthesizing mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile (B1675950), which is then hydrolyzed to mandelic acid. scribd.comorgsyn.org This process can be initiated by reacting benzaldehyde with sodium bisulfite to form an addition product, which then reacts with potassium cyanide to yield mandelonitrile. scribd.comorgsyn.org The crude mandelonitrile is subsequently hydrolyzed, often using a strong acid like hydrochloric acid, to produce mandelic acid. orgsyn.org

Another approach involves the direct reaction of benzaldehyde with chloroform (B151607) in the presence of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol)-800 (PEG-800), under ultrasonic irradiation. nih.gov This method has been shown to produce mandelic acid in high yields. The use of ultrasound can significantly accelerate the reaction rate. asianpubs.org

Table 1: Comparison of Benzaldehyde-based Synthesis Methods
MethodReagentsKey ConditionsYieldReference
Mandelonitrile HydrolysisBenzaldehyde, Sodium Bisulfite, Potassium Cyanide, Hydrochloric AcidFormation of mandelonitrile followed by acid hydrolysis50-52% orgsyn.org
Phase Transfer Catalysis with UltrasoundBenzaldehyde, Chloroform, TEBA, PEG-800, NaOHUltrasonic irradiation, 60°C81% nih.gov
Phase Transfer Catalysis with UltrasoundBenzaldehyde, Chloroform, Tetrabutyl Ammonium (B1175870) Bromide, NaOHUltrasonic irradiation, 55-60°C83% asianpubs.org

Stereoselective Chemical Synthesis Approaches

Achieving high stereoselectivity for the L-(+)-mandelic acid enantiomer is a key objective. Chiral auxiliaries and asymmetric catalysts are often employed to direct the reaction towards the desired stereoisomer. While specific details on stereoselective chemical synthesis are extensive and varied, the general principle involves creating a diastereomeric intermediate that can be separated, followed by removal of the chiral auxiliary. Another strategy is the use of a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other.

Enzymatic and Biocatalytic Production

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing L-(+)-mandelic acid. These methods leverage the inherent stereospecificity of enzymes to produce enantiomerically pure compounds.

Biotransformation Pathways (e.g., from Mandelonitrile, Styrene (B11656) Oxide)

A prominent biocatalytic route involves the enantioselective hydrolysis of racemic mandelonitrile. researchgate.netresearchgate.net Nitrilase enzymes can selectively hydrolyze the (R)-enantiomer of mandelonitrile to (R)-(-)-mandelic acid, leaving behind the (S)-enantiomer. researchgate.net The unreacted (S)-(+)-mandelonitrile can then be racemized and recycled, allowing for a theoretical yield of 100%. researchgate.net

Another innovative pathway starts from styrene. An engineered enzymatic cascade involving an epoxidase, an epoxide hydrolase, and two oxidation enzymes can convert styrene to (R)-mandelic acid with high enantiomeric excess. nih.gov This cascade can be further extended to produce (R)-mandelic acid from L-phenylalanine by incorporating deamination and decarboxylation steps. nih.gov

Enzyme Systems and Their Engineering (e.g., Oxalyl-CoA Decarboxylase, Nitrilases, Hydrolases)

A variety of enzymes are employed in the biocatalytic production of mandelic acid. Nitrilases (EC 3.5.5.1) are particularly significant, as they catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. openbiotechnologyjournal.com These enzymes are attractive due to their stereoselectivity. mdpi.com For instance, nitrilases from organisms like Alcaligenes faecalis and Pseudomonas fluorescens are used for the enantioselective production of (R)-mandelic acid from racemic mandelonitrile. openbiotechnologyjournal.comnih.gov Protein engineering of nitrilases, such as the one from Burkholderia cenocepacia J2315, has been employed to improve selectivity, activity, and stability for industrial applications. d-nb.infoalmacgroup.com

Hydrolases, such as lipases, are also utilized in kinetic resolutions of mandelic acid derivatives. psu.edu Additionally, multi-enzyme cascades have been developed, for example, co-expressing an oxynitrilase and a nitrilase in E. coli to produce (R)-mandelic acid from benzaldehyde and cyanide. nih.gov Another system uses an immobilized bi-enzymatic system of (S)-mandelate dehydrogenase and laccase for the stereoselective transformation of racemic mandelic acid. nih.gov

Table 2: Key Enzymes in L-(+)-Mandelic Acid Synthesis
Enzyme ClassSpecific Enzyme ExampleSource OrganismSubstrateProductReference
NitrilaseArylacetonitrilasePseudomonas fluorescens EBC191(R,S)-Mandelonitrile(R)-Mandelic acid nih.gov
NitrilaseNitrilaseAlcaligenes sp.(R,S)-Mandelonitrile(R)-(-)-Mandelic acid openbiotechnologyjournal.com
NitrilaseBCJ2315Burkholderia cenocepacia J2315Mandelonitrile(R)-(-)-Mandelic acid d-nb.info
Hydrolase (Lipase)Lipase (B570770)Geobacillus thermocatenolatusRacemic 2-(butyryloxy)-2-phenylacetic acid(R)- or (S)-Mandelic acid mdpi.com
Dehydrogenase/Laccase(S)-Mandelate dehydrogenase/LaccaseImmobilizedRacemic mandelic acid(R)-Mandelic acid nih.gov
Oxynitrilase/Nitrilase(R)-specific oxynitrilase/ArylacetonitrilaseArabidopsis thaliana/Pseudomonas fluorescens EBC191Benzaldehyde, Cyanide(R)-Mandelic acid nih.gov

Enantioselective Enzymatic Synthesis (e.g., Transesterification)

Enantioselective enzymatic synthesis, particularly through transesterification, is a powerful method for resolving racemic mixtures of mandelic acid or its esters. Lipases are commonly used for this purpose in organic media. psu.edu For example, lipase-catalyzed transesterification of racemic mandelic acid with vinyl acetate (B1210297) can achieve kinetic resolution. pan.pl The enantioselectivity of this reaction can be influenced by the choice of acyl donor and solvent. psu.edu

Lipases from various sources, such as Pseudomonas cepacia and Penicillium roqueforti, have demonstrated high enantioselectivity in the deacylation of acylated mandelates. psu.edu Interestingly, the enantioselectivity of a lipase can sometimes be inverted by changing the acyl donor. psu.edu Immobilization of lipases, for instance onto metal-organic frameworks (MOFs), can enhance their stability and reusability for the kinetic resolution of mandelic acid. bohrium.com

Green Chemistry Principles in Biocatalysis

The synthesis of enantiomerically pure mandelic acid is of significant industrial interest. Traditional chemical methods often rely on harsh conditions and toxic reagents, such as cyanide, which presents considerable environmental and safety concerns. mpg.denih.gov In contrast, biocatalysis offers a compelling alternative that aligns with the principles of green chemistry by utilizing enzymes to perform highly selective transformations under mild conditions. tudelft.nlacs.org

Biocatalytic production of L-(+)-mandelic acid, the (S)-enantiomer, leverages the high stereo-, regio-, and chemo-selectivity of enzymes. This avoids the formation of unwanted byproducts and eliminates the need for hazardous materials, thereby reducing waste and improving process safety. sci-hub.se Key green chemistry metrics, such as Atom Economy (AE) and the Environmental Factor (E-factor), are favorably impacted by biocatalytic routes. Enzymatic processes inherently aim for high atom economy by converting a greater proportion of reactant atoms into the desired product. Consequently, they generate less waste, leading to a significantly lower E-factor compared to conventional chemical syntheses. The use of water as a solvent and operation under ambient temperature and pressure further minimizes energy consumption and environmental impact. acs.orgresearchgate.net

Several enzymatic strategies have been developed for the synthesis of optically pure mandelic acid. These primarily involve nitrile hydrolysis using nitrilases, ester hydrolysis with lipases, or oxidation/reduction reactions catalyzed by dehydrogenases. nih.gov A particularly promising green strategy for (S)-mandelic acid involves a cascade reaction combining an (S)-selective oxynitrilase for the formation of (S)-mandelonitrile from benzaldehyde and hydrogen cyanide, followed by enantioretentive hydrolysis using a nitrilase. nih.govresearchgate.net Multi-enzyme cascades, where several reaction steps are performed in a single pot, further enhance process efficiency and sustainability by reducing the need for intermediate purification steps. mpg.demdpi.com

The table below summarizes various biocatalytic systems developed for the production of mandelic acid, highlighting the diversity of enzymes and approaches that align with green chemistry principles.

Enzyme SystemSubstrate(s)ProductKey Findings/MetricsReference
(R)-specific oxynitrilase and wild-type nitrilase from P. fluorescens EBC191Benzaldehyde, Cyanide(R)-Mandelic acidProduces (R)-mandelic acid with ee > 95%. Demonstrates a bienzymatic cascade in whole cells. nih.gov
Combi-CLEA with oxynitrilase, nitrilase, and amidaseBenzaldehyde, HCN(S)-Mandelic acidCascade synthesis removing by-product mandelamide to improve yield and purity. researchgate.net
Lipase from Geobacillus thermocatenolatus (BTL2)Racemic 2-(butyryloxy)-2-phenylacetic acid, Ethanol (B145695)(R)- or (S)-Mandelic acidKinetic resolution via ethanolysis at 120 °C in ionic liquids, yielding enantiopure mandelic acid. mdpi.com
Hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis in engineered E. coliGlucoseS-Mandelic acidFirst direct fermentative route from glucose, yielding up to 0.74 g/L. nih.gov
Six-enzyme cascade in E. coliL-phenylalanine(S)-Mandelic acidAchieved 85% conversion and 99% ee for L-phenylglycine via an (S)-mandelic acid intermediate. mdpi.com

Calcium Salt Formation Strategies

The formation of L-(+)-mandelic acid calcium salt is a critical step for its purification, recovery, and in some pharmaceutical applications. researchgate.netucc.edu.ghnih.gov Strategies for its formation typically involve direct precipitation from a solution of the free acid or its use in recovery and regeneration processes.

The direct formation of this compound is achieved through a precipitation reaction. This process involves reacting L-(+)-mandelic acid with a suitable calcium source in an aqueous medium. A common industrial method involves first dissolving the mandelic acid and adjusting the pH to the alkaline range (typically between 7 and 14) by adding a base, such as sodium hydroxide (B78521). google.com This deprotonates the carboxylic acid group, forming the mandelate (B1228975) anion. Subsequently, a soluble calcium salt, such as calcium chloride, is introduced into the solution. google.com The calcium ions (Ca²⁺) react with the mandelate anions to form the sparingly soluble this compound, which precipitates out of the solution and can be collected by filtration.

The efficiency of the precipitation can be influenced by factors such as pH, temperature, concentration of reactants, and the rate of addition of the calcium salt.

Mandelic Acid SourceBasepH RangeCalcium SourceMolar Ratio (Ca²⁺:Mandelic Acid)Reference
Wastewater containing 20% mandelic acidSodium Hydroxide7 - 14Calcium Chloride0.6 : 1 google.com
Wastewater containing 10% mandelic acidSodium Hydroxide7 - 14Calcium Chloride0.65 : 1 google.com
Resolution mother liquorCalcium HydroxideAlkalineCalcium HydroxideNot specified google.com

Calcium salt precipitation is an effective method for recovering mandelic acid from dilute aqueous solutions, such as fermentation broths or industrial wastewater. google.com This process is particularly valuable from a green chemistry perspective as it allows for product concentration and purification from large volumes of water with minimal use of organic solvents.

The recovery process follows the same principles as direct salt formation: the pH of the mandelic acid-containing solution is raised to form the mandelate anion, followed by the addition of a calcium source to precipitate the calcium mandelate. google.com Once the solid calcium salt is isolated by filtration, the free L-(+)-mandelic acid must be regenerated. This is typically accomplished by treating the calcium mandelate salt with a strong acid, such as hydrochloric acid or sulfuric acid. google.comwur.nl The strong acid protonates the mandelate anion back to mandelic acid and forms a soluble calcium salt (e.g., calcium chloride or calcium sulfate). If sulfuric acid is used, the resulting calcium sulfate (B86663) has low solubility and can be removed by filtration, which is advantageous in certain process designs. wur.nl The regenerated mandelic acid can then be extracted or crystallized from the solution.

In some resolution processes, calcium hydroxide is used not to precipitate the mandelate, but to regenerate the resolving agent and remove acidic impurities (like sulfate) by precipitating them as insoluble calcium salts. wur.nl

The choice of solvent is a critical parameter in the crystallization of this compound, as it directly influences solubility, supersaturation, crystal growth, and ultimately, the purity and morphology of the final product. While direct studies on the solvent effects for the calcium salt are limited, extensive research on the solubility of mandelic acid itself provides crucial insights for designing crystallization processes. researchgate.netucc.edu.ghucc.edu.gh

The solubility of mandelic acid, and by extension its salts, varies significantly in different solvents. For instance, studies on L-(+)-mandelic acid (S-mandelic acid) in a series of chiral lactate (B86563) esters have shown that solubility decreases as the alkyl chain length of the solvent molecule increases. ucc.edu.gh This demonstrates that subtle changes in the solvent structure can have a profound impact on the thermodynamics of the system. The interaction between the solute and solvent molecules dictates the solubility limit, and therefore the level of supersaturation that can be achieved, which is the driving force for crystallization.

In processes involving the regeneration of mandelic acid from its calcium salt, the choice of solvent is also key. A patent describes the use of water, ethanol-water mixtures, and acetone-water mixtures as suitable media for the acidification of calcium mandelate, followed by crystallization of the pure mandelic acid. google.com The presence of organic co-solvents like ethanol or acetone (B3395972) can modify the solubility of both the mandelic acid and the calcium salt by-product, potentially improving the yield and purity of the crystallized acid. The polarity of the solvent plays a significant role; mandelic acid is soluble in polar organic solvents, and this property is exploited for its extraction and purification. wikipedia.orgorgsyn.org

The following table presents solubility data for L-(+)-mandelic acid in various solvents, illustrating the significant effect the solvent has on this key physical property.

SolventTemperature (K)Solubility (mass fraction)Reference
(S)-Methyl Lactate2980.2757 researchgate.netucc.edu.gh
(S)-Propyl Lactate2980.2015 researchgate.netucc.edu.gh
(S)-Butyl Lactate2980.1690 researchgate.netucc.edu.gh
Water298~0.1587 (for racemate) wikipedia.org
(S)-Ethyl Lactate2980.222 (mole fraction) ucc.edu.gh
(2R,3R)-Diethyl Tartrate2980.224 (mole fraction) ucc.edu.gh

Chiral Resolution Mechanisms and Crystallization Studies

Diastereoisomeric Salt Formation for Chiral Resolution

Diastereoisomeric salt formation is a classical and widely used method for resolving racemic mixtures of chiral acids and bases. libretexts.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.

The fundamental principle behind this method is that diastereomers possess different physical properties, including solubility. libretexts.org When a racemic mixture of an acid, such as (±)-mandelic acid, is reacted with a chiral base (a resolving agent), two diastereomeric salts are formed. Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. libretexts.orggoogle.com Subsequent separation and hydrolysis of the isolated diastereomeric salt yield the desired enantiomer of the original acid. google.com

The efficiency of the resolution is dependent on the magnitude of the solubility difference between the diastereomeric salts. A larger difference facilitates a more complete and efficient separation.

The choice of the chiral resolving agent is crucial for a successful resolution. The agent must be enantiomerically pure and readily available. Common resolving agents for mandelic acid include chiral amines like 2-amino-1-butanol and ephedrine (B3423809). google.comgoogle.com

2-Amino-1-butanol: Optically active 2-amino-1-butanol is an effective resolving agent for DL-mandelic acid. The process involves reacting DL-mandelic acid with an optically active form of 2-amino-1-butanol in a solvent such as a lower aliphatic alcohol or water to form diastereomeric mandelate (B1228975) salts. google.com These salts can then be separated by fractional crystallization.

Ephedrine: (-)-(1R,2S)-Ephedrine is another commonly used resolving agent for mandelic acid. nih.govdtic.mil The reaction of (±)-mandelic acid with (-)-ephedrine in solvents like water or ethanol (B145695) produces diastereomeric salts with significantly different solubilities and melting points. dtic.mil For instance, the less soluble salt, [(-)-ephedrine][(R)-(-)-mandelate], preferentially precipitates and can be isolated. acs.org X-ray crystallography studies have shown that the crystal structures of the less and more soluble (-)-ephedrinium (B1239877) mandelates are isosteric, with hydrogen bonds playing a key role in the crystal packing. nih.govdtic.mil

The table below summarizes the outcomes of using ephedrine as a resolving agent for mandelic acid.

Resolving AgentTarget Enantiomer PrecipitatedYield of Diastereomeric SaltMelting Point of Diastereomeric Salt (°C)Optical Purity of Recovered (R)-(-)-Mandelic AcidReference
(1R,2S)-(–)-Ephedrine[(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate]52%168–17085% acs.org

The choice of solvent is a critical parameter that significantly influences the efficiency of diastereomeric salt resolution. The solvent affects the solubilities of the diastereomeric salts and can even reverse the stereoselectivity of the crystallization. acs.orgacs.org

In the resolution of mandelic acid with (1R,2S)-2-amino-1,2-diphenylethanol (ADPE), the stereochemistry of the less-soluble salt can be switched by changing the alcohol solvent used for crystallization. acs.org Crystallization from longer-chain alcohols like n-propanol and n-butanol yields the (R)-MA salt, while shorter-chain alcohols such as methanol (B129727) and ethanol lead to the preferential precipitation of the (S)-MA salt. acs.orgacs.org This phenomenon, known as chirality switching, is attributed to the incorporation of solvent molecules into the crystal lattice of the diastereomeric salts, which alters their hydrogen-bonding networks and packing arrangements. acs.orgacs.org

The effect of different alcohol solvents on the resolution of mandelic acid with ADPE is detailed in the table below.

SolventPreferentially Precipitated Mandelic Acid EnantiomerReference
Methanol(S) acs.org
Ethanol(S) acs.org
Isopropanol(S) acs.org
tert-Butanol(S) acs.org
n-Propanol(R) acs.org
n-Butanol(R) acs.org
isobutanol(R) acs.org
sec-Butanol(R) acs.org

Enantioselective Crystallization

Enantioselective crystallization is a method of chiral resolution that relies on the selective crystallization of one enantiomer from a racemic mixture. This can be achieved through various techniques, including the use of chiral solvents.

Chiral solvents can create a chiral environment that interacts differently with the two enantiomers of a solute, leading to differences in their solubilities and crystallization kinetics. ucc.edu.ghacs.org This can potentially be exploited for enantioselective crystallization.

For mandelic acid, studies have been conducted using enantiopure short-chain mandelic acid esters as chiral task-specific solvents, such as (S)-mandelic acid n-propyl ester and (S)-mandelic acid isopropyl ester. ucc.edu.ghacs.org Research has shown that in these (S)-configured solvents, (R)-mandelic acid is more soluble than (S)-mandelic acid. ucc.edu.ghacs.org This difference in solubility, although moderate, indicates enantiospecific interactions between the chiral solvent and the mandelic acid enantiomers in the liquid phase. ucc.edu.ghacs.org These interactions are believed to involve the formation of diastereomeric adducts through hydrogen bonding. acs.org

Furthermore, these chiral solvents have been observed to influence the crystallization kinetics, specifically the nucleation rates, of the mandelic acid enantiomers. ucc.edu.gh The metastable zone widths for primary nucleation were found to be different for (R)- and (S)-mandelic acid in (S)-n-propyl mandelate, suggesting that the chiral solvent can selectively affect the nucleation process. ucc.edu.gh

The following table presents the solubility of (R)- and (S)-mandelic acid in a chiral solvent at a specific temperature.

Chiral SolventSoluteSolubility (wt %) at 50 °CReference
(S)-isopropyl mandelate(R)-mandelic acid~28.4 acs.org
(S)-isopropyl mandelate(S)-mandelic acid~25.0 acs.org

The theoretical basis for enantioselective crystallization lies in the principles of chiral recognition and nucleation. A chiral environment, whether provided by a chiral solvent or a chiral auxiliary, can lead to the formation of diastereomeric complexes with different stabilities and physical properties. researchgate.net

In the context of crystallization, this chiral discrimination can manifest in both thermodynamic and kinetic aspects. Thermodynamically, the difference in solubility between the two enantiomers in a chiral solvent can create a driving force for the crystallization of the less soluble enantiomer. acs.org Kinetically, the chiral environment can selectively inhibit or promote the nucleation and growth of one enantiomer over the other. acs.org

Models of enantioselective crystallization often consider factors such as the formation of diastereomeric adducts in solution, the influence of the chiral medium on the crystal-liquid interface, and the selective incorporation of one enantiomer into the growing crystal lattice. manchester.ac.uk While the effects are often subtle, systematic investigation of these phenomena can lead to the development of effective enantioselective crystallization processes. researchgate.net

Racemization Processes in Chiral Synthesis and Resolution

In the synthesis of enantiomerically pure compounds such as L-(+)-mandelic acid, classical chiral resolution methods are often employed. These methods, including diastereomeric crystallization, are fundamentally limited to a maximum theoretical yield of 50% because they only separate the pre-existing enantiomers from a racemic mixture, leaving half of the material as the undesired enantiomer. To overcome this limitation and improve process efficiency, racemization of the unwanted enantiomer is a critical step. This process converts the isolated, undesired enantiomer back into a racemic mixture, which can then be recycled into the resolution process, theoretically enabling a total conversion of the racemate to the desired enantiomer. mpg.degoogle.com

The most common approaches for the racemization of mandelic acid fall into two categories: enzymatic and chemical methods. These are often integrated into processes known as Dynamic Kinetic Resolution (DKR), where the separation of one enantiomer occurs concurrently with the racemization of the other. google.comrsc.orgrsc.org

Enzymatic Racemization

Biocatalytic methods offer an attractive option for racemization due to their high specificity and mild operating conditions, which prevent the occurrence of side reactions and product decomposition. mpg.de For mandelic acid, the key enzyme is mandelate racemase (EC 5.1.2.2), which efficiently catalyzes the interconversion of (R)- and (S)-mandelate. google.comrsc.org This enzyme is a member of the enolase superfamily and operates via a mechanism involving the abstraction of the proton from the α-carbon, leading to the formation of a planar enolate intermediate. This achiral intermediate is then reprotonated with equal probability on either face, resulting in a racemic mixture.

Mandelate racemase, particularly from the bacterium Pseudomonas putida, has been extensively studied for its role in DKR systems. rsc.org These processes often couple the enzymatic racemization with a resolution technique like diastereomeric salt crystallization. In one such chemoenzymatic DKR, the racemization of the undesired mandelic acid enantiomer in an aqueous phase runs simultaneously with the crystallization of the desired enantiomer as a diastereomeric salt with a chiral resolving agent. google.comrsc.org This approach has been shown to be highly effective, achieving high yields and excellent enantiomeric excess under mild, environmentally friendly conditions. google.com

Research into a DKR process combining mandelate racemase with diastereomeric crystallization has yielded specific operational data, highlighting the conditions for successful integration.

Table 1: Research Findings for a Dynamic Kinetic Resolution (DKR) of Racemic Mandelic Acid Using Mandelate Racemase
ParameterCondition / ValueSource
Racemization CatalystMandelate Racemase (from Pseudomonas putida) rsc.org
Chiral Resolving Agent(1R,2R)-(-)-1,2-Diphenylethylenediamine [(1R,2R)-DPEN] rsc.org
Solvent SystemAqueous HEPES-buffer (50 mM) with MgCl₂ (3.3 mM) rsc.org
pH7.5 rsc.org
TemperatureRoom Temperature (22–23 °C) rsc.org
Reaction Time72 - 96 hours rsc.org
Overall Yield of Product Salt60.3% google.com
Enantiomeric Excess (ee) of (R)-Mandelic Acid94.9% google.com

Chemical Racemization

Chemical methods, including thermal, acid-catalyzed, and base-catalyzed processes, are also widely used for racemization. mpg.de These techniques generally require harsher reaction conditions compared to enzymatic methods. mpg.de The underlying mechanism is similar, involving the removal of the acidic α-proton to form a stabilized, planar enolate intermediate which can be protonated from either side to reform the racemate.

The conditions outlined in this patented chemical racemization process provide a clear example of the requirements for this method.

Table 2: Research Findings for a Chemical Racemization of L-(+)-Mandelic Acid
ParameterCondition / ValueSource
Starting MaterialMother liquor containing L-(+)-Mandelic acid and (-)-2-amino-1-butanol google.com
Base CatalystPotassium hydroxide (B78521) google.com
SolventMethanol google.com
Temperature115 - 116 °C google.com
Pressure40 psi google.com
Reaction Time4 hours google.com
ResultEssentially racemized DL-mandelic acid solution google.com

Crystallography and Solid State Characterization

Crystal Structure Determination of Mandelic Acid Salts and Complexes

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of a crystalline material. While specific SCXRD data for L-(+)-Mandelic acid calcium salt is not extensively detailed in publicly available literature, the application of this technique to related mandelic acid salts and complexes provides significant insight. For instance, studies on other mandelate (B1228975) complexes have successfully determined their molecular and crystal structures using XRD, defining key parameters like bond angles, lattice dimensions, and the geometry of hydrogen bonds. researchgate.net

A study on a nonlinear optical single crystal of L-methionine admixtured D-mandelic acid confirmed its crystallization in a monoclinic system with the acentric space group P21, showcasing the level of detail achievable with SCXRD. researchgate.net Similarly, the crystal structure of a complex involving calcium hydrogen (2R,3R)-O,O′-dibenzoyl tartrate and (R)-(–)-methyl mandelate has been reported, demonstrating the capability of resolving complex coordination spheres around the calcium ion. rsc.org A complete SCXRD analysis of this compound would precisely define the coordination environment of the Ca²⁺ ion, the conformation of the L-mandelate anions, and the stoichiometry of any solvates, such as hydrates, within the crystal lattice.

Table 1: Crystallographic Data for Related Mandelic Acid Compounds
CompoundCrystal SystemSpace GroupReference
(S)-(+)-mandelic acidMonoclinicP2₁ researchgate.net
DL-mandelic acid (Polymorph I)OrthorhombicPbca preprints.orgacs.org
DL-mandelic acid (Polymorph II)MonoclinicP2₁/c preprints.orgacs.org
L-methionine admixtured D-mandelic acid (LMDMA)MonoclinicP2₁ researchgate.net

Powder X-ray Diffraction (e.g., Synchrotron Powder XRD)

Powder X-ray Diffraction (PXRD) is a crucial tool for the characterization of polycrystalline materials. It is widely used for phase identification, purity assessment, and the study of polymorphism. The crystalline nature of this compound has been confirmed through PXRD analysis. google.com This technique is instrumental in routine quality control, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.

In studies of mandelic acid enantiomers and their mixtures, PXRD has been employed to identify the solid phases present at equilibrium. ucc.edu.ghresearchgate.net Furthermore, research on the crystallization of calcium oxalate (B1200264) monohydrate in the presence of mandelic acid utilized XRD to confirm that the fundamental crystal structure of the monohydrate form was retained, demonstrating the utility of PXRD in analyzing the effects of additives on crystallization processes. dergipark.org.tr

Polymorphism and Crystal Habit

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the pharmaceutical industry, as different polymorphs can have different stabilities and physicochemical properties. Mandelic acid itself is known to be polymorphic. researchgate.net The racemic form, DL-mandelic acid, exists as an orthorhombic form (I) and a monoclinic form (II), which is more stable at high pressure. preprints.orgacs.org L-mandelic acid has also been reported to have two monoclinic polymorphs and undergoes a pressure-induced polymorphic transition. researchgate.netresearchgate.net The existence of polymorphism in the parent acid strongly suggests that its salts, including this compound, could also exhibit this phenomenon.

The crystal habit refers to the external shape of a crystal. This compound is typically obtained as a white crystalline solid or powder. researchgate.netwikipedia.org The specific morphology can be influenced by crystallization conditions. For example, in studies of calcium oxalate, the presence of mandelic acid in the crystallization medium was shown to alter the morphology of the resulting crystals. dergipark.org.tr

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal is dictated by a balance of attractive and repulsive non-covalent forces. These interactions are key to the stability and properties of the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are among the most important intermolecular interactions governing the structure of crystals containing hydroxyl and carboxyl groups. uni-bayreuth.de In the crystal lattice of this compound, extensive hydrogen bonding networks are expected. The mandelate anion possesses a hydroxyl group and a carboxylate group, both of which can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor.

These functional groups facilitate the formation of a robust, three-dimensional network that stabilizes the crystal structure. researchgate.net This network may involve interactions between mandelate anions or be mediated by co-crystallized water molecules, which are common in metallic salts of carboxylic acids. The coordination polymers of mandelate are known to feature densely packed structures stabilized by such hydrogen bonding. researchgate.net

Hirshfeld Surface Analysis

A comprehensive Hirshfeld surface analysis of this compound has not been specifically reported in the reviewed scientific literature. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces such as hydrogen bonding and van der Waals interactions.

For related compounds, such as cocrystals of mandelic acid, Hirshfeld surface analysis has been employed to understand the forces driving crystal packing. For instance, analysis of DL-mandelic acid under pressure has revealed detailed information about changes in intermolecular contacts. acs.org A study on a cocrystal of S-mandelamide with mandelic acid also utilized Hirshfeld surface analysis to investigate diastereomeric behavior. These analyses typically generate two-dimensional fingerprint plots that summarize the types and frequency of intermolecular contacts.

Crystal Engineering and Design of Crystalline Forms

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties. For chiral molecules like L-(+)-mandelic acid, a key application of crystal engineering is in the development of methods for chiral resolution.

Salt Crystallization Screening

Salt crystallization screening is a common strategy in the pharmaceutical industry to improve the physicochemical properties of a drug substance. preprints.org This process involves reacting an active pharmaceutical ingredient (API) with a variety of counterions to form different salts, which are then crystallized under various conditions to identify the form with the most desirable properties, such as improved solubility or stability.

While general principles of salt formation are well-established, specific and detailed salt crystallization screening studies for this compound are not extensively documented in the public domain. Such a screening for L-(+)-mandelic acid would involve reacting it with various pharmaceutically acceptable calcium sources (e.g., calcium hydroxide (B78521), calcium carbonate) in different solvent systems and at various temperatures to control the crystallization process. The resulting solid forms would then be characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different polymorphs, solvates, or hydrates.

The success of a salt screening campaign relies on a systematic variation of crystallization parameters as outlined in the hypothetical screening table below.

ParameterVariations
Solvent System Water, Ethanol (B145695), Methanol (B129727), Acetone (B3395972), Acetonitrile (B52724), and mixtures thereof
Temperature (°C) 4, 25 (ambient), 40, 60
Crystallization Method Slow evaporation, Cooling crystallization, Anti-solvent addition
Calcium Source Calcium hydroxide, Calcium chloride, Calcium acetate (B1210297)

Cocrystallization for Chiral Resolution

Cocrystallization has emerged as a significant technique for chiral resolution. nih.gov This method involves crystallizing a racemic mixture with a chiral coformer to form diastereomeric cocrystals, which can then be separated based on their different physical properties, such as solubility.

The chiral resolution of racemic mandelic acid has been successfully achieved through cocrystallization with various coformers. bohrium.comacs.orgnih.gov For example, nefiracetam (B1678012) has been used as a coformer to resolve racemic mandelic acid via preferential cocrystallization. bohrium.comacs.org In this process, a cocrystal conglomerate is formed, and by seeding a supersaturated solution with crystals of one of the diastereomeric cocrystals, that form can be preferentially crystallized, leading to the separation of the enantiomers.

Another approach involves the use of a chiral resolving agent to form diastereomeric salts that exhibit different solubilities. While L-(+)-mandelic acid itself can act as a chiral resolving agent, the application of its calcium salt in cocrystallization for chiral resolution is not a common strategy described in the literature. The strong ionic nature of the calcium salt may influence its ability to form cocrystals compared to the free acid. However, the principle of forming diastereomeric complexes could potentially be applied.

A study on the chiral resolution of mandelamide, a derivative of mandelic acid, demonstrated the potential of cocrystallization with mandelic acid itself and proline. nih.gov This highlights the versatility of mandelic acid derivatives in crystal engineering for chiral separation. The table below summarizes some reported cocrystal systems for the chiral resolution of mandelic acid.

Racemic CompoundChiral CoformerResolution MethodReference
(RS)-Mandelic AcidNefiracetamPreferential Cocrystallization bohrium.comacs.org
(RS)-Mandelic Acid(S)-MandelamideDiastereomeric Cocrystallization nih.gov
(RS)-Mandelic AcidL-ProlineDiastereomeric Cocrystallization nih.gov
(RS)-Mandelic Acid(RS)-EtiracetamPreferential Cocrystallization nih.gov

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become instrumental in predicting the properties of molecular systems. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used method that provides a good balance between accuracy and computational cost for organic molecules and their metal complexes. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing information about atomic charges, hybridization, and intramolecular interactions. In studies of mandelic acid and its alkali metal salts (lithium, sodium, potassium, and cesium mandelates), NBO analysis has been performed using the B3LYP/6-311++G(d,p) method. mdpi.com These studies reveal how the deprotonation of the carboxylic acid and the presence of a metal cation influence the electron distribution across the mandelate (B1228975) anion.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For mandelic acid and its alkali metal salts, these parameters have been calculated. mdpi.com The substitution of the acidic proton with an alkali metal cation leads to an increase in the energy of both the HOMO and LUMO, with the effect being dependent on the specific cation. mdpi.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Energy Descriptors for Mandelic Acid and its Alkali Metal Salts (B3LYP/6-311++G(d,p)) mdpi.com

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Electronegativity (χ) Hardness (η)
Mandelic Acid -7.01 -0.63 6.38 3.82 3.19
Lithium Mandelate -6.23 1.11 7.34 2.56 3.67
Sodium Mandelate -5.93 1.34 7.27 2.29 3.63

This data is for alkali metal salts and serves as a reference for the expected electronic behavior of the mandelate anion in an ionic salt like calcium mandelate.

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in the interpretation of spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra for mandelic acid and its alkali metal salts have been calculated using the B3LYP/6-311++G(d,p) method. mdpi.com These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. For instance, the characteristic vibrational bands of the carboxylate group (COO⁻) in the salts can be accurately predicted, showing a shift compared to the carboxylic acid group (COOH) in the parent molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra have been computed for mandelic acid and its alkali metal salts. mdpi.com These calculations show good agreement with experimental data and help in assigning the signals to specific protons and carbon atoms in the molecule. mdpi.com The changes in the chemical shifts upon salt formation can be correlated with the changes in the electron density around the nuclei.

Energetics of Molecular and Crystal Structures

The stability of a crystal is determined by the intricate network of intermolecular interactions. Computational methods can be employed to quantify the energetics of these interactions.

Bond Critical Point (BCP) analysis, derived from the Quantum Theory of Atoms in Molecules (QTAIM), is used to characterize the nature of chemical bonds, including non-covalent interactions within a crystal structure. A recent study on mandelic acid crystals and its silver salt has highlighted the correlation between crystallographic potential energy data at the bond critical points and the theoretical bond dissociation energy. preprints.org This type of analysis provides a quantitative measure of the strength of interactions, such as hydrogen bonds, that stabilize the crystal lattice. preprints.org Such an approach can be extended to the crystal structure of L-(+)-mandelic acid calcium salt to understand the forces holding the crystal together.

In some crystal structures, certain molecular groups or entire molecules can occupy multiple positions, leading to what is known as a disordered structure. Computational methods can be used to calculate the energy differences between these different conformations or arrangements. This information is crucial for understanding the thermodynamics of the crystal and its physical properties. While specific studies on disordered structures in this compound are not prevalent, the general methodology is applicable to investigate any such phenomena if observed crystallographically.

Modeling of Enantioselective Interactions

The differentiation between enantiomers, such as the L-(+) and D-(-) forms of mandelic acid and its salts, is a phenomenon rooted in the three-dimensional arrangement of atoms. Modeling these enantioselective interactions through theoretical and computational chemistry provides profound insights into the mechanisms governing chiral recognition, which is crucial for processes like enantioselective crystallization and separation.

Theoretical Frameworks for Solubility Differences

The variance in solubility between enantiomers in a chiral environment is a direct consequence of the diastereomeric interactions formed between the chiral solute and the chiral components of the solvent. While enantiomers exhibit identical physical properties in an achiral medium, their behavior diverges in a chiral one, leading to differences in solubility that can be exploited for separation. acs.org

Several theoretical frameworks have been proposed to explain and model these solubility differences. One early framework was provided by Amaya, which aimed to theoretically account for the solubility differences between D- and L-optical isomers in a chiral solvent. ucc.edu.ghresearchgate.net The core principle is that the interactions between a chiral solute and a chiral solvent create diastereomeric solvates with different thermodynamic stabilities. The less stable diastereomeric complex will exhibit higher solubility.

Thermodynamic models are essential for quantifying and predicting these differences. The nonrandom two-liquid (NRTL) model, for instance, is frequently applied to correlate experimental solid-liquid equilibria (SLE) data. acs.orgucc.edu.gh This model uses activity coefficients to account for the deviation from ideal solubility, enabling the prediction of ternary solubility phase diagrams for enantiomeric systems. ucc.edu.ghresearchgate.net Studies on mandelic acid enantiomers in chiral solvents like (S)-ethyl lactate (B86563) and (2R,3R)-diethyl tartrate have utilized the NRTL model to correlate the determined experimental data. acs.orgucc.edu.gh

The formation of diastereomeric adducts is central to these frameworks. For example, in a solution of (R)- and (S)-mandelic acid in a chiral solvent like (S)-n-propyl mandelate, the diastereomeric adduct between the solute (R)-mandelic acid and the (S)-mandelate was found to be more stable than the counterpart formed by (S)-mandelic acid and the (S)-mandelate. ucc.edu.gh This difference in stability leads to the observation that the solubility of (R)-mandelic acid is higher than that of (S)-mandelic acid in this specific chiral solvent. ucc.edu.gh

Theoretical Model/FrameworkApplication in Modeling SolubilityKey Findings/Principles
Amaya's Theoretical Framework Provides a basis for explaining solubility differences between optical isomers in a chiral solvent. ucc.edu.ghresearchgate.netDifferences in solubility arise from the formation of diastereomeric solvates with varying stabilities.
Nonrandom Two-Liquid (NRTL) Model Correlates experimental solid-liquid equilibria data and predicts ternary phase diagrams. acs.orgucc.edu.ghUses activity coefficients to model deviations from ideal solution behavior in chiral systems.
Diastereomeric Adduct Stability Explains the molecular basis for observed solubility differences. ucc.edu.ghThe relative stability of diastereomeric complexes between solute and solvent determines which enantiomer is less soluble.

Computational Approaches to Chiral Recognition

Computational chemistry offers powerful tools to investigate the specific intermolecular forces that govern chiral recognition at a molecular level. These approaches complement experimental findings and provide a detailed picture of the interactions involved.

A foundational concept in chiral recognition is the three-point interaction model . This model posits that for a chiral selector to differentiate between enantiomers, there must be at least three simultaneous points of interaction, with at least one being stereochemically dependent. ua.pt Computational methods are used to identify and quantify these interactions, which can include hydrogen bonds, dipole-dipole interactions, van der Waals forces, and steric hindrance. redalyc.orgacs.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to study enantioselective systems. nih.gov DFT calculations can elucidate the pivotal role of specific interactions, such as strong hydrogen bonding, in inducing enantioselective precipitation or adsorption. ua.pt For example, DFT studies on the separation of mandelic acid using chiral metal-organic frameworks (MOFs) have demonstrated how the introduction of specific functional groups on the chiral selector impacts enantioselective adsorption. nih.gov These studies help in understanding the relationship between the structure of the chiral selector and its separation performance.

Molecular modeling is another key computational approach used to evaluate enantio-specific interactions. By simulating the interactions between solute and solvent molecules, researchers can explain experimentally observed differences in solution thermodynamics and crystallization kinetics. ucc.edu.gh These simulations can reveal the preferred conformations and binding modes of the diastereomeric complexes, providing a rationale for the observed enantioselectivity. ucc.edu.gh

The comprehensive understanding of the driving forces governing intermolecular interactions is essential for rational drug design and the development of efficient enantioseparation processes. preprints.org Computational and experimental screening approaches are increasingly integrated into the pharmaceutical industry workflow, for instance, in the screening of different salt forms to optimize the physicochemical properties of a drug. preprints.org

Computational ApproachPurpose in Chiral Recognition StudiesExample Application for Mandelic Acid (or derivatives)
Three-Point Interaction Model Provides a conceptual basis for understanding enantiomeric differentiation. ua.ptUsed to rationalize the separation of mandelic acid derivatives on chiral stationary phases. redalyc.org
Density Functional Theory (DFT) Calculates the electronic structure of molecules to quantify interaction energies and investigate binding modes. nih.govInvestigating the role of hydrogen bonding in the enantioselective precipitation of mandelic acid enantiomers using chiral ionic liquids. ua.pt
Molecular Modeling Simulates the dynamic interactions between molecules to explain thermodynamic and kinetic phenomena. ucc.edu.ghExplaining the differences in solubility and crystallization kinetics for (R)- and (S)-mandelic acid in chiral solvents. ucc.edu.gh
Computational Screening Systematically evaluates potential chiral selectors or conditions for optimal enantioseparation. preprints.orgIntegral part of salt screening in the pharmaceutical industry to find optimal crystalline forms. preprints.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of L-(+)-mandelic acid calcium salt. The formation of the salt by replacing the acidic proton of the carboxylic acid with a calcium ion leads to distinct changes in the vibrational spectra, particularly in the regions associated with the carboxylate and hydroxyl groups. nih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of calcium L-mandelate provides a unique fingerprint, allowing for its identification and structural analysis.

The most significant change observed when comparing the spectrum of mandelic acid to its calcium salt is in the region of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. researchgate.net In mandelic acid, a broad O-H stretching band from the carboxylic acid is present, alongside a sharp C=O stretching band. Upon salt formation, the carboxylic acid is converted to a carboxylate anion (COO⁻). This results in the disappearance of the C=O stretch and the appearance of two new characteristic bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). researchgate.net The positions of these bands are sensitive to the coordinating metal ion.

The spectrum also contains features corresponding to the vibrations of the phenyl ring and the alcoholic C-O and O-H groups. The O-H stretching vibration of the α-hydroxyl group is typically observed as a broad band.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
O-H Stretch (alcoholic)3400 - 3200 (broad)Stretching of the α-hydroxyl group.
C-H Stretch (aromatic)3100 - 3000Stretching of C-H bonds in the phenyl ring.
Asymmetric COO⁻ Stretch (νₐₛ)1610 - 1550Asymmetric stretching of the carboxylate group.
Symmetric COO⁻ Stretch (νₛ)1440 - 1360Symmetric stretching of the carboxylate group.
C-O Stretch (alcoholic)1100 - 1000Stretching of the α-carbon to hydroxyl oxygen bond.

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the salt. nih.govthermofisher.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman spectra often provide better signals for non-polar functional groups and symmetric vibrations. For this compound, the FT-Raman spectrum is particularly useful for observing vibrations of the phenyl ring and the carboxylate group. nih.govresearchgate.net

The symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)) typically gives a strong band in the Raman spectrum. The aromatic ring vibrations, such as the ring breathing mode, are also prominent. chemicalbook.com Comparing the Raman spectrum of the salt with that of the parent acid reveals shifts in band positions indicative of salt formation. researchgate.net

Table 2: Key FT-Raman Shifts for this compound

Vibrational ModeTypical Raman Shift (cm⁻¹)Description
C-H Stretch (aromatic)3080 - 3050Stretching of C-H bonds in the phenyl ring.
Symmetric COO⁻ Stretch (νₛ)1420 - 1380Symmetric stretching of the carboxylate group.
Phenyl Ring Breathing~1000Symmetric in-plane stretching of the phenyl ring.
C-C Ring Deformation~620In-plane deformation of the phenyl ring.

Note: Spectra are typically recorded on solid samples using a 1064 nm laser source to minimize fluorescence. epo.orgirdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level by probing the magnetic properties of atomic nuclei.

Solution-state ¹H and ¹³C NMR are fundamental techniques for confirming the structure of the mandelate (B1228975) anion in solution. nih.gov The spectra are typically recorded in a solvent like deuterium (B1214612) oxide (D₂O).

In the ¹H NMR spectrum of this compound, the protons of the phenyl group appear as a multiplet in the aromatic region. The methine proton (α-H), which is attached to the chiral center, gives a characteristic singlet. The chemical shift of this proton is a key indicator of the chemical environment. hmdb.ca

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the mandelate anion. The carboxylate carbon (COO⁻) appears at the downfield end of the spectrum. The chemical shifts of the α-carbon and the carbons of the phenyl ring provide further structural confirmation. chemicalbook.comhmdb.ca

Table 3: Typical ¹H NMR Chemical Shifts for the Mandelate Anion in D₂O

ProtonMultiplicityTypical Chemical Shift (δ, ppm)
Phenyl (C₆H₅)Multiplet7.30 - 7.50
Methine (α-H)Singlet~5.10

Reference: Spectra are referenced relative to an internal or external standard. nih.gov

Table 4: Typical ¹³C NMR Chemical Shifts for the Mandelate Anion in D₂O

CarbonTypical Chemical Shift (δ, ppm)
Carboxylate (COO⁻)~180
Phenyl (C-ipso)~140
Phenyl (C-ortho, C-meta, C-para)126 - 130
Methine (α-C)~75

Note: The exact chemical shifts can be influenced by concentration, temperature, and the specific counter-ion. nih.govhmdb.ca

Solid-state NMR (ssNMR) provides structural information about materials in their solid, crystalline, or amorphous forms. For this compound, ¹³C ssNMR using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) is particularly informative. rsc.org

The ¹³C CP-MAS spectrum reveals the number of crystallographically distinct mandelate anions in the unit cell. Polymorphism or the presence of different coordination environments around the calcium ion can lead to the splitting of signals that appear as single peaks in the solution-state NMR. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. rsc.orggoogle.com For instance, studies on zirconium mandelate have shown how ssNMR can be used to probe the coordination environment of the metal cation. rsc.org

NMR spectroscopy is a primary method for chiral recognition and the determination of enantiomeric purity. miamioh.edu Since the NMR spectra of enantiomers are identical in an achiral solvent, a chiral environment must be created to induce diastereomeric interactions that result in distinguishable spectra.

For mandelate salts, this is often achieved by using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). researchgate.net When a chiral agent is added to a solution containing the mandelate salt, it forms transient diastereomeric complexes with the R- and S-enantiomers. These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum, a phenomenon known as enantiomeric shift difference (ΔΔδ). researchgate.netrsc.org

For example, chiral thiouronium salts have been successfully used as NMR discriminating agents for mandelate, where the degree of signal separation is influenced by the solvent and the nature of the counter-ion. rsc.orgrsc.org Similarly, water-soluble praseodymium(III) complexes have been shown to be effective chiral shift reagents for discriminating between (R)- and (S)-mandelate anions in aqueous media, with significant enantiomeric shift differences observed for multiple proton signals. researchgate.net The interaction between the chiral host and the mandelate guest is often mediated by hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. It is particularly valuable for determining purity, quantifying the substance, and resolving enantiomers. Since L-(+)-Mandelic acid is a chiral compound, chiral HPLC methods are essential to ensure the enantiomeric purity of the salt.

Research has demonstrated the use of various HPLC methods for the analysis of mandelic acid and its derivatives. helixchrom.comresearchgate.net For this compound, a typical analysis would involve dissolving the salt and analyzing the mandelate anion. The separation is often achieved using reversed-phase chromatography, which separates compounds based on their hydrophobicity. helixchrom.com However, due to the polar nature of mandelic acid, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed, which allows for sensitive mass spectrometry detection without the need for ion-pairing reagents. sigmaaldrich.com

For enantiomeric purity, chiral stationary phases are required. The analysis of DL-mandelic acid has been successfully performed to separate the D- and L-enantiomers, which is a critical quality control step. researchgate.net A simple, isocratic HPLC method can be developed to separate mandelic acid from other related aromatic acids, utilizing a combination of weak reversed-phase and weak anion-exchange mechanisms. helixchrom.com

Table 1: Illustrative HPLC Parameters for Mandelic Acid Analysis

Parameter Condition
Column Amaze TR HPLC column
Mobile Phase Isocratic mixture of acetonitrile (B52724) (ACN) and water with a buffer (e.g., ammonium (B1175870) acetate)
Detection UV at 254 nm or Mass Spectrometry (MS)
Flow Rate 1.0 mL/min
Temperature Ambient

Note: This table represents typical starting conditions for method development and may require optimization for specific applications involving the calcium salt.

**6.4. Other Advanced Analytical Techniques

Beyond chromatography, a suite of other advanced techniques is employed to fully characterize the physicochemical properties of this compound.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology (shape and size) of crystalline solids. For this compound, SEM analysis reveals the habit and form of the crystals, which are influenced by the crystallization conditions. arxiv.org Studies on related compounds, such as calcium oxalate (B1200264) monohydrate crystallized in the presence of mandelic acid, have shown that additives can significantly alter crystal morphology. dergipark.org.tr

When precipitated from aqueous solutions, mandelic acid itself is known to form orthorhombic plates, while its calcium salt is typically obtained as a white powder. researchgate.net SEM imaging would provide high-resolution visuals of these powder particles, detailing their size distribution, degree of aggregation, and surface texture. This information is critical as crystal morphology can impact bulk properties like flowability, dissolution rate, and stability.

Zeta potential analysis is used to determine the magnitude of the electrostatic charge at the solid-liquid interface. This measurement is an indicator of the stability of a colloidal dispersion of the compound. For this compound suspended in a liquid medium, the zeta potential would indicate the degree of repulsion between adjacent, similarly charged particles. malvernpanalytical.com

In a study investigating the effect of mandelic acid on calcium oxalate monohydrate (COM) crystals, it was found that the presence of mandelic acid made the surface of the COM crystals more negatively charged. dergipark.org.tr The zeta potential of COM crystals in a pure medium was measured at -5.6 ± 1.4 mV, which shifted to -12.5 ± 0.9 mV in the presence of 100 ppm mandelic acid. dergipark.org.tr This suggests that the mandelate anions adsorb onto the crystal surface. dergipark.org.tr A sufficiently high positive or negative zeta potential (typically > ±30 mV) is predictive of good physical stability, as it prevents particle aggregation. researchgate.net Therefore, measuring the zeta potential of this compound particles in a suspension can provide valuable insights into the formulation's stability.

Table 2: Zeta Potential of Calcium Oxalate Monohydrate Crystals with Mandelic Acid

Medium Zeta Potential (mV)
Pure Medium -5.6 ± 1.4
100 ppm Mandelic Acid -12.5 ± 0.9

Source: DergiPark dergipark.org.tr

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, confirming its empirical formula. For this compound (C₁₆H₁₄CaO₆), elemental analysis would be performed to quantify the weight percentages of carbon (C), hydrogen (H), and calcium (Ca). nih.gov

Modern techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods used for quantifying metallic elements like calcium. institut-kuhlmann.de The theoretical elemental composition can be calculated from the molecular formula (C₁₆H₁₄CaO₆) and molecular weight (342.36 g/mol ). nih.govnih.gov The experimental results from elemental analysis should closely match these theoretical values to confirm the identity and purity of the salt.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Weight Percentage (%)
Carbon C 12.011 16 192.176 56.15
Hydrogen H 1.008 14 14.112 4.12
Calcium Ca 40.078 1 40.078 11.71
Oxygen O 15.999 6 95.994 28.02

| Total | | | | 342.36 | 100.00 |

Synthesis and Exploration of L + Mandelic Acid Derivatives and Complexes

Synthesis of Mandelic Acid Esters and Amides

The synthesis of esters and amides of mandelic acid is a fundamental step in the creation of more complex derivatives. These reactions typically involve the carboxyl group, but the hydroxyl group can also be functionalized.

A series of mandelic acid-derived ionic liquids (ILs) have been synthesized, starting with the esterification or amidation of mandelic acid. rsc.org For instance, intermediate mandelic acid esters can be prepared by refluxing DL-mandelic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst such as sulfuric acid. acs.org The resulting crude ester can then be purified. acs.org Similarly, mandelic acid can be converted to its acid hydrazide by refluxing the corresponding methyl ester with hydrazine (B178648) hydrate. acs.org

The synthesis of mandelic acid amides has also been explored through various methods. One approach involves the reaction of mandelic acid with an amine in the presence of a coupling agent. For example, the n-butyl amide of mandelic acid has been synthesized using acetyl chloride in high yield. rsc.org Biocatalytic routes offer an alternative, enantioselective approach. Recombinant Escherichia coli strains expressing both an (R)-specific oxynitrilase and an arylacetonitrilase have been used for the synthesis of (R)-mandelic acid and its corresponding amide from benzaldehyde (B42025) and cyanide. nih.gov By using an amide-forming variant of the nitrilase, (R)-mandelic acid amide can be produced with high enantioselectivity. nih.gov

These ester and amide derivatives are not only final products but also serve as crucial intermediates for further chemical modifications, such as the synthesis of ionic liquids and other biologically active molecules. rsc.orgresearchgate.net For example, a series of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety have been designed and synthesized, starting from mandelic acid. researchgate.net Additionally, various analytical derivatives of mandelic acid, including esters, have been synthesized for gas chromatographic analysis to study their chiral recognition features. mdpi.com

Polymerization of Mandelic Acid (e.g., Poly(mandelic acid), Polymethacrylates)

The polymerization of mandelic acid and its derivatives leads to the formation of polyesters and other polymers with unique properties, often influenced by the stereochemistry of the mandelic acid monomer.

Poly(mandelic acid) (PMA) is a biodegradable polymer with properties similar to polystyrene. rsc.org However, its synthesis can be challenging due to the potential for racemization during polymerization. acs.org A significant advancement in this area is the living ring-opening polymerization of O-carboxyanhydrides (OCAs) of mandelic acid, which allows for the synthesis of highly stereoregular PMA. acs.org This method, utilizing highly active OOO-tridentate bis(phenolate)/zinc catalysts, suppresses racemization and yields polymers with controlled molecular weights up to 32.5 kg/mol and narrow molecular weight distributions. acs.org This living polymerization technique also enables the one-pot synthesis of stereodiblock and stereotriblock copolymers. acs.org The kinetics of the acid-catalyzed polymerization of both racemic and optically active mandelic acid have been studied, revealing different reaction rates. osti.gov

An alternative approach to overcome the challenges of traditional ring-opening polymerization of mandelide, which often leads to stereoirregular PMA due to racemization, is the use of an iterative convergent method with orthogonally protected dimandelic acid building blocks. rsc.org This strategy allows for the synthesis of uniform PMAs with precisely defined numbers of repeating units and stereochemical arrangements. rsc.org

Mandelic acid has also been used as a chiral precursor for the synthesis of methacrylic monomers suitable for radical polymerization. researchgate.net This has led to the creation of a series of polymethacrylates with high molar masses (greater than 90 kg/mol ), where the chirality of the resulting polymer reflects the stereopurity of the monomer feed. researchgate.net

Research Findings on the Polymerization of Mandelic Acid
Polymer TypeSynthesis MethodKey FindingsReference
Poly(mandelic acid) (PMA)Living ring-opening polymerization of O-carboxyanhydrides (OCAs)Highly stereoregular PMA with controlled molecular weight (up to 32.5 kg/mol) and narrow distribution. Enables synthesis of stereoblock copolymers. acs.org
Poly(mandelic acid) (PMA)Acid-catalyzed polymerizationThe initial rate of monomer consumption is approximately twice as fast for racemic mandelic acid compared to the single enantiomer. osti.gov
PolymethacrylatesRadical polymerization of mandelic acid-based methacrylic monomersAchieved high molar masses (>90 kg/mol). The polymer's chirality mirrors the monomer feed's stereopurity. researchgate.net
Uniform Poly(mandelic acid) (uPMA)Iterative convergent approach with orthogonally protected dimandelic acid building blocksSynthesis of PMAs with precisely defined molecular weights and stereochemistry, with up to 144 repeating units. rsc.org

Metal Complexes and Coordination Chemistry

The carboxylate and α-hydroxyl groups of the mandelate (B1228975) anion allow it to act as a versatile ligand, forming complexes with a wide range of metal ions. The coordination chemistry of mandelate is rich, with various observed coordination modes and ligand denticities.

The synthesis of mandelate complexes with divalent transition metals has been extensively studied. These complexes are typically prepared by reacting a soluble salt of the desired metal with mandelic acid or its sodium salt in an aqueous or alcoholic solution. The stability of these binary complexes has been investigated potentiometrically, with studies reporting the formation of both 1:1 and 1:2 metal-ligand complexes in aqueous solution. researchgate.netscispace.com The stability of these complexes often follows the Irving-Williams order. scispace.com

The thermal behavior of anhydrous mandelates of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has been characterized, with the general formula M(C6H5CH(OH)CO2)2. researchgate.net The thermal decomposition of these compounds occurs in multiple steps, ultimately yielding the corresponding metal oxides. researchgate.net Polarographic studies have been used to determine the stability constants of zinc and copper mandelate complexes, identifying the formation of four successive complexes for each metal. ias.ac.in

Stability Constants and Synthesis of Divalent Metal Mandelates
Metal IonComplex Stoichiometry (Metal:Ligand)Method of StudyKey FindingsReference
Cu(II), Ni(II), Zn(II), Co(II), Cd(II)1:1 and 1:2PotentiometryStability order for 1:2 complexes: Cu(II) > Ni(II) > Zn(II) > Co(II) > Cd(II). scispace.com
Zn(II)1:1, 1:2, 1:3, 1:4PolarographyFour complexes identified with overall stability constants of 25, 125, 490, and 1380. ias.ac.in
Cu(II)1:1, 1:2, 1:3, 1:4PolarographyFour complexes identified with overall stability constants of 100, 3.3 x 10³, 9.6 x 10³, and 1.6 x 10⁴. ias.ac.in
Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)1:2Thermal Analysis (TG-DSC)Anhydrous complexes with the formula M(C6H5CH(OH)CO2)2 were synthesized and their thermal decomposition pathways to metal oxides were determined. researchgate.net

Zirconium forms a well-known precipitate with mandelic acid, a reaction that has been historically used for the gravimetric analysis of zirconium. rsc.orgrsc.org The synthesis of zirconium tetramandelate, Zr(C6H5CH(OH)CO2H)4, is typically carried out under strongly acidic conditions to prevent the formation of hydrolyzed zirconium species. rsc.org The crystal structure of zirconium tetramandelate has been determined using synchrotron powder X-ray diffraction and solid-state NMR, revealing isolated zirconium centers. rsc.orgrsc.org In this structure, each zirconium atom is coordinated by four mandelate ligands. rsc.org

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. byjus.comunacademy.com Mandelic acid, in its deprotonated form (mandelate), typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the carboxylate and the α-hydroxyl groups. researchgate.net This chelation forms a stable five-membered ring. researchgate.net

In zirconium tetramandelate, each of the four mandelate ligands coordinates to the zirconium center via the oxygen of the α-hydroxy group and one of the carboxylate oxygens. rsc.org The coordination mode of mandelate can also be influenced by the presence of other ligands in the coordination sphere. researchgate.net For instance, in some mixed-ligand complexes, the mandelate ion may coordinate in a monodentate fashion through only one of the carboxylate oxygen atoms. researchgate.net

Silver(I) forms complexes with mandelic acid, and these have been synthesized and characterized. nih.govresearchgate.net Elemental and thermal analyses of a silver-mandelate complex are consistent with the formula [Ag(C6H5C(OH)COO)]n, indicating a polymeric structure. nih.govresearchgate.net Single crystal X-ray diffraction has revealed a two-dimensional polymeric structure based on a bis(carboxylate-O,O') dimer. nih.govresearchgate.net In this structure, the mandelate ligand acts as a bidentate ligand, with coordination occurring through both the hydroxyl and carboxylate groups. nih.gov A notable feature of this complex is a strong d10-d10 interaction between two silver atoms, with an Ag-Ag distance of 2.8307(15) Å. nih.gov In aqueous solution, potentiometric titrations suggest the formation of species with a 2:2 metal-to-ligand ratio. nih.govresearchgate.net

Mandelic Acid as a Scaffold for Chiral Molecule Synthesis

L-(+)-Mandelic acid and its enantiomer serve as fundamental building blocks, or scaffolds, in the asymmetric synthesis of complex chiral molecules. acs.org A chiral scaffold, often referred to as a chiral auxiliary, is a stereogenic unit that is temporarily incorporated into a chemical structure to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of modern pharmaceutical synthesis, where the biological activity of a drug is often dependent on a single, specific enantiomer. ptfarm.pl

Mandelic acid was first utilized as a chiral auxiliary in 1980. wikipedia.org Its rigid structure, containing a carboxylic acid and a hydroxyl group attached to a stereogenic center, makes it an effective director for subsequent chemical transformations, enabling the synthesis of targeted stereoisomers with high purity. The auxiliary can typically be removed later in the synthetic sequence and recovered for future use. wikipedia.org

Detailed Research Findings: Synthesis of Atorvastatin

A prominent example of mandelic acid's application as a chiral scaffold is in the synthesis of Atorvastatin, a widely used medication for hypercholesterolemia. ptfarm.pl In a key step of the synthesis, a chiral ester derived from (S)-mandelic acid is used to control the stereochemistry of an aldol (B89426) reaction. This reaction establishes two new chiral centers with exceptionally high diastereoselectivity, which are crucial for the drug's efficacy. ptfarm.pl

The process involves the reaction of a chiral acetate (B1210297) ester, where the alcohol component is a derivative of (S)-mandelic acid, with an aldehyde. The presence of the mandelic acid-derived auxiliary guides the incoming groups to a specific orientation, resulting in the desired stereoisomer of the aldol product. ptfarm.pl Following this stereoselective reaction, the chiral auxiliary is removed. The final active pharmaceutical ingredient is the calcium salt of atorvastatin. ptfarm.pl

Table 1: Key Diastereoselective Aldol Reaction in Atorvastatin Synthesis

Reactant 1Reactant 2ProductStereochemical OutcomeRef
Aldehyde 6 Chiral Acetate Ester 7 (derived from (S)-Mandelic Acid)Aldol 8 >99% enantiomeric excess ptfarm.pl

The use of mandelic acid derivatives extends to the construction of other complex chiral structures, including chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in enantioselective recognition and separation. The mandelate ligand acts as a source of chirality, directing the assembly of the entire polymeric structure. researchgate.net

Table 2: Properties of L-(+)-Mandelic Acid Calcium Salt

PropertyValue
IUPAC Name calcium; (2S)-2-hydroxy-2-phenylacetate
Molecular Formula C₁₆H₁₄CaO₆
Molecular Weight 342.36 g/mol
Appearance White crystalline powder
Chirality The salt of the L-(+) or (S)-enantiomer of mandelic acid.

Mechanistic Investigations of Chemical and Biochemical Processes

Reaction Mechanisms in Mandelic Acid Synthesis

The synthesis of mandelic acid can be achieved through various chemical routes, most notably through the hydrolysis of mandelonitrile (B1675950). Mandelonitrile is typically produced from the reaction of benzaldehyde (B42025) with sodium cyanide. orgsyn.org A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of mandelonitrile, which itself is the cyanohydrin of benzaldehyde. wikipedia.org The formation of mandelonitrile can be initiated by reacting benzaldehyde with sodium bisulfite, creating an adduct. This adduct then reacts with sodium cyanide to form mandelonitrile, which is subsequently hydrolyzed to yield mandelic acid. orgsyn.orgwikipedia.org

Another synthetic pathway involves the base hydrolysis of phenylchloroacetic acid or dibromacetophenone. wikipedia.org Additionally, the heating of phenylglyoxal (B86788) with alkalis can also produce mandelic acid. wikipedia.org A multi-step synthesis process can start with a nucleophilic addition reaction between benzaldehyde and sodium bisulfite, resulting in the formation of sodium hydroxy(phenyl)methanesulfonate crystals. scribd.com In this mechanism, the nucleophilic bisulfite ion attacks the aldehyde, leading to a tetrahedral alkoxide intermediate. scribd.com This intermediate is then converted to mandelonitrile upon reaction with potassium cyanide. scribd.com The final step is the acid hydrolysis of the mandelonitrile, typically with concentrated hydrochloric acid, to produce mandelic acid. scribd.com

The oxidation of mandelic acid has also been studied, for instance, using Fenton's reagent. acs.org

Mechanisms of Chiral Recognition

The separation of mandelic acid enantiomers is a critical process, given their different applications. Chiral recognition mechanisms are central to achieving this separation. One method involves derivatization of mandelic acid with various amines, followed by resolution on chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). hakon-art.com For example, when mandelic acid is derivatized with amines like aniline, phenethylamine, p-methyl aniline, and methyl naphthylamine, the resulting derivatives can be resolved on different chiral columns. hakon-art.com The Whelk O1 column has shown excellent resolution for these derivatives. hakon-art.com The steric hindrance adjacent to the chiral carbon of the derivatives is a significant factor influencing the separation. hakon-art.com

Thermodynamic studies of the chiral recognition process reveal that it is often an enthalpy-driven process. hakon-art.com The influence of temperature is a key factor; lower temperatures generally lead to larger separation factors, although this can also result in longer retention times. hakon-art.com

Another approach to chiral recognition is through diastereomeric crystallization. The resolving agent L-phenylalanine can recognize the chiral isomers of mandelic acid. nih.gov NMR analysis has shown distinct chemical shifts between the two diastereomer crystals (L-mandelic acid-L-phenylalanine and D-mandelic acid-L-phenylalanine), indicating that chiral recognition primarily occurs during the crystallization process. nih.gov Thermal analysis and atomic force microscopy (AFM) have confirmed the chiral recognition of the diastereomers. nih.gov The L-mandelic acid-L-phenylalanine diastereomer crystal is more thermally stable due to higher lattice energy. nih.gov AFM measurements have also indicated a stronger molecular interaction between L-mandelic acid and 4-amino-L-phenylalanine compared to D-mandelic acid and 4-amino-L-phenylalanine. nih.gov

The interactions contributing to chiral separation on CSPs include hydrogen bonds, dipole-dipole interactions, π-π interactions, and spatial adaptability between the CSP and the mandelic acid compounds. chrom-china.com Spatial adaptability, in particular, plays a crucial role. chrom-china.com The nature of substituents on the aromatic ring of mandelic acid also significantly influences the ease of resolution. chrom-china.com

Table 1: Factors Influencing Chiral Recognition of Mandelic Acid Derivatives

FactorObservationReference
TemperatureLower temperatures lead to larger separation factors on a Whelk O1 column. hakon-art.com
Steric HindranceA significant factor influencing the separation factor of derivatized mandelic acid. hakon-art.com
ThermodynamicsThe chiral recognition process is identified as an enthalpy-driven course. hakon-art.com
CrystallizationChiral recognition of D/L-mandelic acid by L-phenylalanine occurs during the crystallization of diastereomers. nih.gov
Molecular InteractionsThe adhesive force between L-mandelic acid and 4-amino-L-phenylalanine is stronger than that between D-mandelic acid and 4-amino-L-phenylalanine. nih.gov

Enzymatic Reaction Mechanisms (e.g., Oxalyl-CoA Decarboxylase Activity)

A variety of enzymes are involved in the metabolism and transformation of mandelic acid. The mandelate (B1228975) pathway involves several key enzymatic reactions. wikipedia.org Mandelate racemase is an enzyme that interconverts the two enantiomers of mandelate through a mechanism involving the cleavage of the alpha-C-H bond. wikipedia.org The reaction catalyzed by mandelate racemase from Pseudomonas putida is understood to proceed in a stepwise manner, involving the formation of a stabilized enolic intermediate. nih.gov The active site of mandelate racemase contains key amino acid residues, such as Lys 166 and His 297, which act as a Brønsted base and acid, respectively, to facilitate the interconversion of (S)- and (R)-mandelate. researchgate.net Glutamic acid 317 is also crucial, acting as a general acid catalyst. nih.gov

(S)-mandelate dehydrogenase (MDH), another key enzyme in the mandelate pathway from Pseudomonas putida, oxidizes (S)-mandelate to benzoylformate. nih.gov This FMN-dependent enzyme can also utilize ethyl and methyl esters of (S)-mandelic acid as substrates. nih.gov Although the binding affinity for these neutral esters is lower than for the negatively charged (S)-mandelate, they are oxidized at comparable rates. nih.gov The reaction mechanism is proposed to involve the transient formation of a carbanion/ene(di)olate intermediate rather than a concerted hydride transfer. nih.gov The presence of a carbonyl group on the C-1 carbon of the substrate is essential, as it helps to stabilize the negative charge that develops during the reaction through delocalization to the carbonyl oxygen. nih.gov The residue Arg277 is critical for transition state stabilization for both (S)-mandelate and its esters. nih.gov

The kinetic resolution of mandelic acid can be achieved through enantioselective enzymatic acylation. For example, lipases such as Novozym 435 have been used for the resolution of racemic methyl mandelate, showing a preference for the (R)-enantiomer. researchgate.net

Table 2: Key Enzymes in Mandelic Acid Transformation and their Mechanistic Features

EnzymeOrganismReaction CatalyzedMechanistic FeatureReference
Mandelate RacemasePseudomonas putidaInterconversion of (S)- and (R)-mandelateStepwise mechanism with a stabilized enolic intermediate; involves Lys 166, His 297, and Glu 317. nih.govresearchgate.net
(S)-Mandelate Dehydrogenase (MDH)Pseudomonas putidaOxidation of (S)-mandelate to benzoylformateTransient formation of a carbanion/ene(di)olate intermediate; Arg277 is crucial for transition state stabilization. nih.gov
L-Mandelate-4-hydroxylasePseudomonas convexaConversion of L-mandelate to L-4-hydroxymandelateRequires tetrahydropteridine, NADPH, and Fe2+ for activity. nih.gov
L-4-hydroxymandelate oxidase (decarboxylating)Pseudomonas convexaConversion of L-4-hydroxymandelate to 4-hydroxybenzaldehydeRequires flavin adenine (B156593) dinucleotide (FAD) and Mn2+ for activity. nih.gov

Degradation Pathways (e.g., Mandelic Acid to Benzoic Acid)

The bacterial degradation of mandelic acid is a well-studied process and serves as a model pathway for the degradation of aromatic compounds. researchgate.netnih.gov In many microorganisms, the degradation of mandelic acid converges on the formation of benzoic acid, which is then further metabolized. asm.org The most extensively studied mandelic acid degradation pathway is from Pseudomonas putida. researchgate.netnih.gov This pathway consists of a sequence of enzymatic reactions starting with the conversion of mandelic acid. researchgate.net

The typical degradation pathway proceeds as follows: mandelic acid is first converted to benzoylformic acid, which is then decarboxylated to benzaldehyde. asm.org Benzaldehyde is subsequently oxidized to benzoic acid. asm.org In bacteria, benzoic acid is often further broken down via the catechol branch of the 3-oxoadipate (B1233008) pathway. asm.org In contrast, fungi tend to convert benzoic acid to 4-hydroxybenzoic acid, which is then metabolized through the protocatechuate branch of the 3-oxoadipate pathway. asm.orgcdnsciencepub.com

A novel degradation pathway has been identified in Pseudomonas convexa. nih.gov This organism metabolizes DL-mandelic acid through a pathway that includes 4-hydroxymandelic acid, 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid as aromatic intermediates. nih.gov The initial step in this pathway is the conversion of L-mandelate to L-4-hydroxymandelate, catalyzed by L-mandelate-4-hydroxylase. nih.gov This is followed by the action of L-4-hydroxymandelate oxidase, which converts L-4-hydroxymandelate to 4-hydroxybenzaldehyde. nih.gov

Table 3: Comparison of Mandelic Acid Degradation Pathways

Organism/GroupKey IntermediatesEnd Product of Initial DegradationReference
Pseudomonas putida (Bacteria)Benzoylformic acid, BenzaldehydeBenzoic acid researchgate.netnih.govasm.org
Fungi (e.g., Neurospora crassa)Benzoylformic acid, Benzaldehyde, Benzoic acid4-hydroxybenzoic acid asm.orgcdnsciencepub.com
Pseudomonas convexa4-hydroxymandelic acid, 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid3,4-dihydroxybenzoic acid nih.gov

Future Directions and Emerging Research Avenues

Integration of Advanced Computational and Experimental Methods

The synergy between computational modeling and advanced experimental techniques is a cornerstone of modern chemical research. For L-(+)-mandelic acid calcium salt, this integration offers a pathway to a deeper understanding of its structural, electronic, and thermodynamic properties, which is essential for optimizing its synthesis and discovering new applications.

Future research will likely involve the extensive use of theoretical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structure of this compound. Methods like B3LYP/6-311++G(d,p) have been successfully used to investigate mandelic acid and its alkali metal salts, providing insights into electron charge distribution, molecular orbitals (HOMO and LUMO), and reactivity descriptors. mdpi.comresearchgate.net Applying these computational tools specifically to the calcium salt can predict its behavior in different environments, guide the design of more efficient synthetic processes, and help in the rational design of new functional materials. For instance, Natural Bond Orbital (NBO) analysis can elucidate the nature of the bonding between the mandelate (B1228975) anion and the calcium cation, which is crucial for understanding the salt's stability and reactivity. mdpi.com

These computational predictions must be validated and complemented by advanced experimental methods. Techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy are powerful tools for characterizing the molecular structure of mandelic acid salts. mdpi.comresearchgate.net Correlative analysis, which links crystallographic data with spectroscopic and theoretical thermochemical data, is a powerful approach to establish robust structure-property relationships. preprints.org Such studies can provide detailed information on intermolecular interactions within the crystal lattice of this compound, which influences its physical properties like solubility and melting point. preprints.org

Furthermore, investigating the effect of additives on the crystallization of calcium-containing compounds, such as the observed morphological changes in calcium oxalate (B1200264) monohydrate crystals in the presence of mandelic acid, provides a valuable experimental model. dergipark.org.tr Advanced microscopy and zeta potential measurements can reveal how this compound interacts at interfaces, which is critical for applications in materials science and pharmaceuticals. dergipark.org.tr

Research MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Modeling of geometric structure, electronic properties, and reactivity. mdpi.comPrediction of stability, reaction pathways, and spectroscopic signatures.
Natural Bond Orbital (NBO) Analysis Calculation of electron charge distribution and intermolecular interactions. mdpi.comUnderstanding of the Ca²⁺-mandelate bond and crystal packing forces.
NMR and IR Spectroscopy Experimental characterization of molecular structure and functional groups. mdpi.comresearchgate.netValidation of theoretical models and quality control of synthesized material.
Correlative Analysis Linking crystallographic, spectroscopic, and thermochemical data. preprints.orgEstablishing comprehensive structure-property relationships for rational design.

Exploration of Novel Biocatalytic Systems

The shift towards greener and more sustainable chemical manufacturing has put a spotlight on biocatalysis. For the production of enantiomerically pure compounds like L-(+)-mandelic acid, enzymes offer high selectivity and operate under mild conditions, presenting a significant advantage over traditional chemical synthesis which can involve hazardous reagents like cyanide. mpg.de Future research into this compound will undoubtedly focus on discovering and engineering novel biocatalytic systems for its efficient and sustainable production.

One promising avenue is the exploration of novel enzymes. Researchers have already identified enzymes like nitrilases that can hydrolyze mandelonitrile (B1675950) to mandelic acid with high enantioselectivity. nih.govcsir.co.za The discovery of new nitrilases from diverse microbial sources, such as Luminiphilus syltensis, through techniques like genomic data mining, opens the door to identifying biocatalysts with superior activity, stability, and substrate scope. nih.gov Another innovative approach involves using enzyme cascades. A three-enzyme cascade has been designed to convert inexpensive starting materials like benzaldehyde (B42025) and oxalic acid into mandelic acid, avoiding toxic intermediates. mpg.de Implementing such multi-enzyme systems in a single microbial host or a synthetic system could lead to an environmentally friendly fermentation process for producing L-(+)-mandelic acid, which can then be easily converted to its calcium salt. mpg.de

Whole-cell biocatalysis is another key area of development. Using immobilized recombinant E. coli cells expressing a specific nitrilase has been shown to be effective for producing (R)-mandelic acid. researchgate.net Immobilizing the biocatalyst, for example in calcium alginate, facilitates its recovery and reuse, improving the process economics. researchgate.net Further research could optimize this system for L-(+)-mandelic acid production and subsequent precipitation as the calcium salt. Biphasic reaction systems, using an organic solvent like toluene (B28343) to dissolve the substrate and a water phase for the biocatalyst, have been employed to overcome substrate inhibition and enhance productivity. researchgate.net

Biocatalytic SystemDescriptionPotential for L-(+)-Mandelic Acid Production
Novel Nitrilases Enzymes that convert nitriles to carboxylic acids with high enantioselectivity. nih.govcsir.co.zaDirect, highly selective synthesis of L-(+)-mandelic acid from L-mandelonitrile.
Enzyme Cascades Multi-enzyme systems that perform sequential reactions in one pot. mpg.deSustainable production from cheap, non-toxic feedstocks like benzaldehyde.
Immobilized Whole-Cell Biocatalysts Recombinant microbial cells encapsulated or attached to a support matrix. researchgate.netEnhanced stability, easy separation of the biocatalyst, and potential for continuous processes.
Biphasic Reaction Systems Use of two immiscible liquid phases to improve reaction kinetics and yield. researchgate.netOvercoming substrate inhibition and increasing the final product concentration.

Development of Next-Generation Chiral Resolution Technologies

While asymmetric synthesis is ideal, many chiral compounds are still produced as racemic mixtures, necessitating an efficient resolution step. acs.org For L-(+)-mandelic acid and its salts, the development of next-generation chiral resolution technologies is crucial for improving yield, reducing cost, and minimizing environmental impact compared to classical methods like diastereomeric salt formation or preparative chromatography. acs.orggoogle.com

An exciting frontier is chiral resolution via cocrystallization. acs.org This technique involves forming a crystalline solid containing two or more different molecules in a stoichiometric ratio. Enantiospecific cocrystallization, where a chiral resolving agent forms a cocrystal with only one enantiomer of a racemic compound, has shown great promise. acs.orgresearchgate.net For example, S-mandelic acid has been used as a resolving agent to separate other chiral molecules. acs.orgresearchgate.net Future research could flip this paradigm, using novel chiral coformers to selectively crystallize L-(+)-mandelic acid from a racemic mixture, leaving the D-(-)-enantiomer in the solution. The resulting cocrystal can then be treated to release the pure L-(+)-mandelic acid, ready for conversion to its calcium salt. The study of diastereomeric cocrystal pairs, such as S-mandelamide with both enantiomers of mandelic acid, provides fundamental insights into the molecular recognition events that govern this type of resolution. acs.org

Another innovative approach is the use of molecularly imprinted polymers (MIPs) and membranes. nih.gov These are materials designed with custom-made recognition sites that can selectively bind a target molecule. A molecularly imprinted membrane could be engineered to selectively transport L-(+)-mandelic acid, allowing for its continuous separation from a racemic feed stream. nih.gov This technology aligns well with the principles of green chemistry by potentially reducing solvent use and energy consumption. nih.gov

Furthermore, enantioselective crystallization in chiral solvents is another area of investigation. Studies on the solid-liquid equilibria of mandelic acid enantiomers in chiral solvents like ethyl lactate (B86563) and diethyl tartrate have shown that the solvent can influence the solubility and potentially the eutectic composition, which is vital for designing efficient crystallization-based resolution processes. ucc.edu.ghucc.edu.gh

Innovations in Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. For this compound, innovations in this field could lead to the creation of new functional materials with tailored physical and chemical characteristics. This involves controlling polymorphism, crystal habit, and the formation of multicomponent crystals like cocrystals and salts.

A key area of future research is the exploration of the crystal landscape of this compound. acs.org This involves systematically screening for different crystalline forms (polymorphs) and solvates, as different forms can have vastly different properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical applications. preprints.org Computational crystal structure prediction combined with experimental screening can accelerate the discovery of new, potentially more advantageous, solid forms.

The formation of cocrystals and salts involving L-(+)-mandelic acid or its calcium salt is another promising direction. Mandelic acid is a well-known coformer, used to create numerous cocrystals and salts with other compounds, often to improve their physical properties. preprints.orgacs.org Research into new multicomponent crystals of this compound could lead to materials with enhanced functionality. For example, cocrystallization with another active pharmaceutical ingredient (API) could result in a new drug product with combined therapeutic effects.

Moreover, controlling the morphology (shape and size) of crystals is crucial as it impacts processability and performance. Research has shown that additives can significantly alter the crystal habit of calcium-based crystals. dergipark.org.tr For example, mandelic acid was found to modify the morphology of calcium oxalate monohydrate crystals. dergipark.org.tr Future studies could investigate how different additives or process conditions can be used to control the crystallization of this compound, potentially leading to crystals with improved flowability for tableting or specific surface properties for catalytic applications.

Crystal Engineering InnovationRelevance to this compoundPotential Outcome
Polymorph Screening Discovery of new crystalline forms of the salt. preprints.orgIdentification of a more stable or more soluble form for pharmaceutical use.
Cocrystallization Formation of multicomponent crystals with other molecules. acs.orgCreation of new materials with enhanced properties (e.g., solubility, stability) or combined functionalities.
Morphology Control Using additives or process conditions to direct crystal growth. dergipark.org.trOptimized crystal shape and size for improved powder handling, dissolution rates, or catalytic activity.
Crystal Structure Analysis Detailed characterization of crystal packing and intermolecular interactions. acs.orgFundamental understanding to enable rational design of crystals with desired properties.

Expanding Applications in Green Chemistry and Sustainable Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org L-(+)-mandelic acid and its salts are well-positioned to play an expanded role in this paradigm, both as products of sustainable synthesis and as components in environmentally benign processes.

A major focus of future research is the development of fully green manufacturing routes for this compound. This involves not only using biocatalytic methods as discussed previously but also employing green solvents (like water or bio-based solvents), using renewable feedstocks, and maximizing atom economy. mpg.denih.govrsc.org The enzymatic synthesis of mandelic acid from benzaldehyde and oxalic acid is a prime example of a greener route that avoids toxic cyanide. mpg.de The entire process, from raw material to the final calcium salt product, can be evaluated using green chemistry metrics like the E-factor (environmental factor) and Process Mass Intensity (PMI) to identify areas for improvement. researchgate.net

Beyond its own synthesis, this compound can be used as a building block or catalyst in other sustainable processes. As a chiral, bio-based molecule, it is an attractive intermediate for the synthesis of complex molecules like pharmaceuticals and agrochemicals. preprints.org For example, (S)-(+)-mandelic acid is used in the resolution of pregabalin, an important pharmaceutical. researchgate.net The development of processes where the calcium salt can be used directly, perhaps as a catalyst or a slow-release source of the mandelate anion, would be a significant advancement.

The use of L-(+)-mandelic acid and its derivatives in formulations is another area ripe for green innovation. For instance, its bacteriostatic properties are utilized in urinary tract infection treatments, often as the calcium or ammonium (B1175870) salt. ucc.edu.ghresearchgate.net Future research could focus on developing more sustainable formulations, perhaps using biodegradable polymers or water-based systems, further enhancing the green credentials of the final product. The principles of green chemistry also encourage the substitution of toxic reagents; using L-(+)-mandelic acid or its salts as non-toxic, acidic components or resolving agents in various chemical processes is an application that is likely to expand. nih.gov

Green Chemistry ApplicationDescriptionFuture Research Direction
Sustainable Synthesis Developing manufacturing processes with low environmental impact. mpg.deresearchgate.netOptimization of biocatalytic routes, use of renewable feedstocks, and minimizing waste.
Bio-based Building Block Using the molecule as a starting material for other chemicals. preprints.orgresearchgate.netDesigning efficient synthetic pathways from this compound to high-value products.
Green Formulations Creating environmentally friendly end-products. ucc.edu.ghresearchgate.netDevelopment of biodegradable and water-based delivery systems for its pharmaceutical applications.
Benign Chemical Reagent Acting as a non-toxic acid or resolving agent in other processes. nih.govIdentifying new applications where it can replace more hazardous chemicals.

Q & A

Q. How can researchers confirm the enantiomeric purity of L-(+)-mandelic acid calcium salt in synthesized samples?

Enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC) or polarimetry. For HPLC, a chiral stationary phase (e.g., cellulose-based columns) is employed, with mobile phases optimized for resolution. Polarimetry measures optical rotation ([α]D), comparing values to literature standards (e.g., L-(+)-mandelic acid has a specific rotation of +153° to +158°). Cross-validation with nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., europium complexes) can further confirm purity .

Q. What standardized methods are recommended for synthesizing this compound?

A common approach involves neutralizing L-(+)-mandelic acid with calcium carbonate or calcium hydroxide in aqueous media. Reaction conditions (pH, temperature, stoichiometry) must be tightly controlled to avoid racemization. Phase-transfer catalysis (PTC) methods, using quaternary ammonium salts (e.g., tetrabutylammonium bromide), can enhance reaction efficiency by facilitating ion exchange in biphasic systems . Post-synthesis, recrystallization from ethanol/water mixtures improves purity.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹).
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure and stereochemistry (e.g., chiral center at C1).
  • XRD : Verifies crystalline structure and salt formation by comparing diffraction patterns to reference data.
  • Elemental analysis : Validates calcium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and enantioselectivity in this compound synthesis?

Orthogonal experimental design (e.g., Taguchi or Box-Behnken methods) is effective for optimizing variables such as temperature (40–80°C), reaction time (2–6 hours), and catalyst concentration (5–15 mol%). For enantioselective synthesis, chiral auxiliaries or enzymes (e.g., lipases) may be incorporated. Solvent polarity and pH (maintained at 6–8) are critical to minimize racemization .

Q. What strategies resolve contradictions in chiral separation efficiency under varying pH and solvent conditions?

Discrepancies in separation efficiency often arise from pH-dependent complexation stability. For example, ternary complexes of Cu²⁺ with chiral ligands (e.g., L-proline derivatives) and mandelic acid enantiomers exhibit optimal stability at pH >3.5. Solvent polarity adjustments (e.g., acetonitrile/water ratios) modulate partition coefficients (K) and selectivity factors (α). Mechanistic studies using isothermal titration calorimetry (ITC) can clarify binding thermodynamics .

Q. How do antioxidant properties of L-(+)-mandelic acid derivatives compare to their calcium salts?

Antioxidant activity is assessed via DPPH radical scavenging assays and hydroxyl radical inhibition. The calcium salt’s reduced solubility in nonpolar media may lower activity compared to free mandelic acid. However, chelation with calcium enhances stability under oxidative stress. Density functional theory (DFT) simulations predict reactive sites (e.g., hydroxyl groups) and bond dissociation energies, aligning with experimental ESR data .

Methodological and Analytical Challenges

Q. What protocols address interference from calcium ions in quantitative analysis of mandelic acid salts?

Lanthanum chloride (LaCl₃) is added to samples analyzed via AAS or ICP to suppress calcium ionization interference. For liquid chromatography, ion-pairing agents (e.g., octanesulfonate) improve separation of calcium-mandelate complexes. Standard addition methods validate recovery rates (85–115%) in complex matrices .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Hydrolysis rates are monitored via HPLC in buffers (pH 1.2–7.4). Thermal stability is evaluated by differential scanning calorimetry (DSC). Data are modeled using Arrhenius equations to predict shelf life .

Literature and Data Management

Q. What database search strategies improve retrieval of authoritative studies on mandelic acid derivatives?

Use Boolean operators (e.g., "this compound" AND (synthesis OR chiral separation)) in SciFinder or Reaxys. Limit results to peer-reviewed journals, excluding non-academic sources. CAS RN filters (e.g., 17199-29-0) ensure specificity. Cross-reference citations in review articles for foundational studies .

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